molecular formula C9H11ClN2O2 B1597668 N1-isopropyl-4-chloro-2-nitroaniline CAS No. 89659-66-5

N1-isopropyl-4-chloro-2-nitroaniline

Cat. No. B1597668
CAS RN: 89659-66-5
M. Wt: 214.65 g/mol
InChI Key: FVLRQKBPFQZCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-isopropyl-4-chloro-2-nitroaniline” is an organic compound with the molecular formula C9H11ClN2O2 . It’s used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N1-isopropyl-4-chloro-2-nitroaniline” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 214.65 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-isopropyl-4-chloro-2-nitroaniline” are not fully detailed in the sources I found .

Scientific Research Applications

Environmental Pollution and Biodegradation

  • Biodegradation of Nitroaromatic Compounds: A study on the biodegradation of 2-chloro-4-nitroaniline, a compound with structural similarity, revealed its metabolism via a novel aerobic degradation pathway by Rhodococcus sp. This strain utilizes 2-chloro-4-nitroaniline as a sole carbon, nitrogen, and energy source, highlighting potential environmental applications in the removal of nitroaromatic pollutants from water sources Khan et al., 2013.

Catalysis and Chemical Synthesis

  • Catalytic Applications: Research on single-atom Fe supported by nitrogen-doped carbon demonstrated superior performance in the hydrogenation and transfer hydrogenation of nitrobenzene to aniline, which could be relevant for catalytic processes involving nitroaromatic compounds Tian et al., 2020.

Analytical Chemistry

  • Trace Detection of Nitroaromatic Compounds: A method involving β-cyclodextrin and silver nanoparticles modified electrodes for the selective detection of nitroaromatic compounds, including 4-nitroaniline and 1-chloro-2-nitrobenzene, was developed. This approach could be applicable for the detection of related nitroaromatic isomers in environmental samples Chen et al., 2012.

Material Science

  • Polymer and Materials Science: The tunable lower critical solution temperature (LCST) behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers was studied, indicating potential applications in biotechnology and nanotechnology through precise LCST tuning Jain et al., 2015.

Safety And Hazards

This compound should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-chloro-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLRQKBPFQZCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371533
Record name 4-Chloro-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isopropyl-4-chloro-2-nitroaniline

CAS RN

89659-66-5
Record name 4-Chloro-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-chloro-2-nitroaniline (8.6 g; 0.05 mole), 2,2-dimethoxypropane (10.0 ml; 0.9 mole) and trifluoroacetic acid [TFA] (4.0 ml; 0.005 moles) were dissolved in toluene (100 ml) and stirred for 1 hr. BH3 pyridine (5.0 ml; 0.05 moles) was added in 1.0 ml increments. The reaction was exothermic, and the reaction progress was monitored by tlc 40%EtOAc/Hexane. Additional TFA, BH3 * pyridine and 2,2-dimethoxypropane were added until the tlc indicated that the 4-chloro-2-nitroaniline was consumed. The reaction mixture was placed on a bed of silica and eluted with toluene. The product was the first major component to elute, which produced 8.4 g (78%) of a yellow crystalline solid.
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Synthesis routes and methods II

Procedure details

2,5-Dichloronitrobenzene (150 g) was added to isopropylamine (150 g) and the mixture was stirred in a sealed tube at 100° C. for 4 hours. After cooling, water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate and then the solvent was distilled off under reduced pressure to give 4-chloro-N-isopropyl-2-nitroaniline (163 g). A part of the obtained product was recrystallized from methanol, which showed the following physical properties:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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